molecular formula C14H11FN6O B2874908 2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396790-84-3

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2874908
CAS No.: 1396790-84-3
M. Wt: 298.281
InChI Key: KEDJNPDFUNMIMA-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylpyridinyl group, and a tetrazole carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the compound, while the tetrazole group would add a five-membered ring structure .

Scientific Research Applications

Cytotoxic Activity

  • Synthesis and Cytotoxic Activity of Carboxamide Derivatives : This study involved synthesizing a range of 2-substituents, including the 2-(4-fluorophenyl) derivative. The focus was on examining their cytotoxic properties against certain types of leukemia and carcinoma, demonstrating potent cytotoxicity in murine P388 leukemia and Lewis lung carcinoma. The 2-(4-fluorophenyl) derivative was notably effective in vivo against subcutaneous colon 38 tumors in mice (Deady et al., 2005).

Inhibitor Discovery and Development

  • Discovery of Selective Met Kinase Inhibitors : This paper describes the identification of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including the 2-(4-fluorophenyl) derivative, showed promising results in in vivo efficacy and were advanced into clinical trials (Schroeder et al., 2009).

Radiotracer Development

  • Development of PET Radiotracers : A study conducted on N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including the 2-(4-fluorophenyl) derivative, focused on their use as PET radiotracers. These compounds showed promise as candidates for in vivo quantification of 5-HT1A receptors, which are significant in neuropsychiatric disorders (García et al., 2014).

Antiallergic Activity

  • Synthesis and Antiallergic Activity of Tetrazole-5-carboxamides : Research on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, including a compound similar to the 2-(4-fluorophenyl) derivative, revealed significant antiallergic activity. This study established a structure-activity relationship and identified potent derivatives (Ford et al., 1986).

Fluorescent Ligands and Polymer Light-Emitting Diodes

  • Tunable Emission of Polymer Light Emitting Diodes : This research involved synthesizing ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole and using them in Ir(III) complexes for polymer light-emitting diodes. The study showed how these compounds could manipulate the triplet energy level of the Ir(III) complex to tune emission spectra (Cho et al., 2010).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c1-9-3-2-4-12(16-9)17-14(22)13-18-20-21(19-13)11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJNPDFUNMIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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